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Compound of Interest

Compound Name: 3-Methyl-5-phenylbiuret

Cat. No.: B15482764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic

data for 3-Methyl-5-phenylbiuret. In the absence of published experimental spectra for this

specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore,

comprehensive, generalized experimental protocols for acquiring these spectra are provided to

aid researchers in the characterization of this and similar novel compounds. This guide is

intended to serve as a practical resource for scientists engaged in the synthesis and analysis of

new chemical entities.

Predicted Spectroscopic Data
The chemical structure of 3-Methyl-5-phenylbiuret is foundational to predicting its

spectroscopic characteristics. The molecule consists of a phenyl group, a biuret backbone, and

a methyl group, each contributing distinct signals in various spectroscopic analyses.

Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 3-Methyl-5-phenylbiuret are summarized in the

tables below. These predictions are based on the analysis of functional groups and their

expected electronic environments.
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Table 1: Predicted ¹H NMR Data for 3-Methyl-5-phenylbiuret (Solvent: DMSO-d₆)

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Phenyl-H (ortho) ~7.5 Doublet 2H

Phenyl-H (meta) ~7.3 Triplet 2H

Phenyl-H (para) ~7.0 Triplet 1H

N-H (amide) 8.0 - 10.0 Broad Singlet 2H

N-CH₃ ~3.0 Singlet 3H

Table 2: Predicted ¹³C NMR Data for 3-Methyl-5-phenylbiuret (Solvent: DMSO-d₆)

Carbon Atom Chemical Shift (δ, ppm)

Carbonyl (C=O) 155 - 160

Phenyl-C (ipso) ~140

Phenyl-C (ortho) ~120

Phenyl-C (meta) ~129

Phenyl-C (para) ~124

N-CH₃ 25 - 30

Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-Methyl-5-phenylbiuret
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Functional Group Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H Stretching 3400 - 3200 Medium-Strong

C-H (aromatic) Stretching 3100 - 3000 Medium

C-H (aliphatic) Stretching 3000 - 2850 Medium

C=O Stretching 1700 - 1650 Strong

C=C (aromatic) Stretching 1600 - 1450 Medium

N-H Bending 1650 - 1550 Medium

C-N Stretching 1350 - 1200 Medium

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural

components.

Table 4: Predicted Mass Spectrometry Data for 3-Methyl-5-phenylbiuret

Ion m/z (Predicted) Description

[M+H]⁺ 194.09
Molecular ion peak

(protonated)

[M+Na]⁺ 216.07 Sodium adduct

[M-C₆H₅NCO]⁺ 75.05
Fragment from cleavage of the

phenyl isocyanate group

[C₆H₅NCO]⁺ 119.04 Phenyl isocyanate fragment

[C₆H₅NH₂]⁺ 93.06 Aniline fragment

Experimental Protocols
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The following are detailed, generalized protocols for the spectroscopic analysis of a solid

organic compound such as 3-Methyl-5-phenylbiuret.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the hydrogen and carbon framework of

the molecule.

Materials:

3-Methyl-5-phenylbiuret sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆)

NMR tube (5 mm)

Pipette and bulb

Vortex mixer

Procedure:

Accurately weigh the sample and transfer it into a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

Securely cap the vial and vortex until the sample is completely dissolved.

Using a pipette, transfer the solution into a clean NMR tube.

Place the NMR tube into the spinner turbine and adjust the depth according to the

instrument's gauge.

Insert the sample into the NMR spectrometer.

Acquire the spectra using standard instrument parameters. For ¹³C NMR, a proton-

decoupled experiment is typically performed to simplify the spectrum to singlets for each

unique carbon.[2]
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Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methyl-5-phenylbiuret.

Method: Attenuated Total Reflectance (ATR)

Materials:

3-Methyl-5-phenylbiuret sample (a small amount on the tip of a spatula)

FT-IR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable

solvent.[3]

Record a background spectrum of the empty ATR crystal.[4]

Place a small amount of the solid sample onto the center of the ATR crystal.[3]

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[3]

Acquire the sample spectrum.
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After analysis, release the pressure arm, remove the sample, and clean the ATR crystal

thoroughly.[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Methyl-5-
phenylbiuret.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

3-Methyl-5-phenylbiuret sample

High-purity solvent (e.g., methanol, acetonitrile)

Vials and caps

Micropipettes

Mass spectrometer with an ESI source

Procedure:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent.[5]

Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL.[5] The optimal

concentration may require adjustment.

If the sample solution contains any particulate matter, it must be filtered to prevent clogging

the instrument.[5]

Transfer the final diluted sample into an appropriate autosampler vial.

Load the vial into the mass spectrometer's autosampler.

Set up the instrument parameters, including the ionization mode (positive ion mode is

predicted to be suitable for this compound), mass range, and collision energy for
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fragmentation (MS/MS) if desired.

Initiate the data acquisition. The sample will be introduced into the ESI source, ionized, and

the resulting ions analyzed by the mass analyzer.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted

fragmentation pathway for 3-Methyl-5-phenylbiuret.
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Figure 1. General workflow for the spectroscopic characterization of a new chemical entity.
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Figure 2. Predicted ESI-MS fragmentation pathway for 3-Methyl-5-phenylbiuret.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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